4-Nitrodiazoaminobenzene

Description

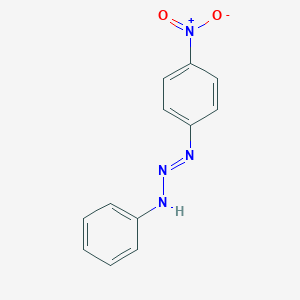

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(4-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-16(18)12-8-6-11(7-9-12)14-15-13-10-4-2-1-3-5-10/h1-9H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLPKIVQGJVXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80290588 | |

| Record name | 4-Nitrodiazoaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13113-75-2 | |

| Record name | p-Nitrodiazoaminobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrodiazoaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80290588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrodiazoaminobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrodiazoaminobenzene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of 4-Nitrodiazoaminobenzene. The information is curated for researchers in chemistry and drug development, with a focus on data presentation and experimental context.

Chemical Structure and Identification

This compound, also known as 1-(4-Nitrophenyl)-3-phenyltriazene, is an aromatic compound belonging to the triazene class. Its chemical structure consists of a phenyl group and a 4-nitrophenyl group linked by a triazene bridge (-N=N-NH-).

Systematic IUPAC Name: N-[(4-nitrophenyl)diazenyl]aniline[1]

Synonyms:

Chemical Formula: C₁₂H₁₀N₄O₂

Molecular Weight: 242.24 g/mol [1]

CAS Registry Number: 13113-75-2[1]

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in various experimental setups.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 137 °C | [1] |

| Boiling Point | 397.3 °C at 760 mmHg | [1] |

| Density | 1.28 g/cm³ | [1] |

| Solubility | Limited solubility in water. Soluble in organic solvents such as ethanol, acetone, and chloroform. | [2] |

| pKa (Predicted) | 0.43 ± 0.50 | [1] |

| LogP (Predicted) | 4.30 | [1] |

| Vapor Pressure | 1.6E-06 mmHg at 25°C | [1] |

Synthesis and Purification

Synthesis Protocol

The synthesis of this compound is typically achieved through a diazotization-coupling reaction. A general protocol, adapted from the synthesis of analogous azo compounds, is provided below.

Reaction Scheme:

4-Nitroaniline + NaNO₂ + HCl → 4-Nitrobenzenediazonium chloride 4-Nitrobenzenediazonium chloride + Aniline → this compound

Experimental Protocol:

-

Diazotization of 4-Nitroaniline:

-

Dissolve 4-nitroaniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the 4-nitrobenzenediazonium chloride solution.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve aniline in an appropriate solvent (e.g., ethanol or a buffered aqueous solution).

-

Cool the aniline solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the aniline solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C throughout the addition.

-

A yellow to orange precipitate of this compound will form.

-

Continue stirring for an additional 1-2 hours to ensure the completion of the reaction.

-

-

Isolation:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted salts and acids.

-

Dry the product in a desiccator or under vacuum at a low temperature.

-

Purification

Recrystallization is a common method for the purification of this compound.

Experimental Protocol:

-

Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of similar compounds include ethanol, acetone, or mixtures like ethanol/water.

-

Dissolution: Dissolve the crude this compound in the minimum amount of hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified compound will form. Further cooling in an ice bath can increase the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The expected spectral characteristics are outlined below.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and 4-nitrophenyl rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the triazene linkage. The NH proton of the triazene bridge is also expected to appear as a distinct signal. |

| ¹³C NMR | Resonances for the twelve carbon atoms of the aromatic rings. The carbons attached to the nitro group and the nitrogen atoms will show characteristic downfield shifts. |

| FTIR | Characteristic absorption bands for N-H stretching of the triazene group, N=N stretching, C=C stretching of the aromatic rings, and strong symmetric and asymmetric stretching vibrations of the nitro group (NO₂). |

| UV-Vis | Absorption maxima in the UV-visible region are expected due to the extended π-conjugation of the molecule, characteristic of azo compounds. The position of the λmax will be solvent-dependent. |

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited in the publicly available literature, its structural class, the triazenes, has been a subject of interest in drug development, particularly in oncology.

General Mechanism of Action of Triazene Compounds

Many triazene compounds are known to act as alkylating agents. Their cytotoxic effects are often attributed to their ability to methylate DNA, primarily at the O⁶ position of guanine.[1][3][4][5] This methylation can lead to DNA damage, cell cycle arrest, and ultimately apoptosis in rapidly dividing cells.[3]

It is important to note that the specific biological activity and mechanism of action of this compound have not been experimentally determined and reported. The above represents a potential mechanism based on its structural class.

Potential Research Applications

Given the known activities of related compounds, this compound could be a candidate for investigation in the following areas:

-

Antiproliferative and Cytotoxic Studies: Screening against various cancer cell lines to determine its potential as an anticancer agent.

-

Antimicrobial Assays: Evaluation of its activity against a panel of bacteria and fungi, as both nitroaromatics and azo compounds have shown antimicrobial properties.

-

Structure-Activity Relationship (SAR) Studies: Serving as a lead compound for the synthesis of derivatives with potentially enhanced biological activity and improved pharmacological profiles.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures for handling potentially hazardous chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disclaimer: This document is intended for informational purposes for a qualified scientific audience. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The biological activities discussed are based on the general properties of the chemical class and are not a definitive statement of the properties of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrodiazoaminobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Nitrodiazoaminobenzene, a significant intermediate in the synthesis of various azo compounds. This document details a feasible experimental protocol, outlines expected characterization data, and presents a visual representation of the synthetic workflow.

Introduction

This compound, with the molecular formula C₁₂H₁₀N₄O₂, is a diazoamino compound characterized by a nitro group substituent on one of the phenyl rings.[1] Diazoamino compounds are versatile reagents in organic synthesis, often serving as precursors to more complex azo dyes and other nitrogen-containing molecules. The presence of the nitro group in this compound makes it a valuable intermediate for producing compounds with potential applications in dye manufacturing and possibly as scaffolds in medicinal chemistry, owing to the known biological activities of both azo and nitro-functionalized aromatics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of p-nitroaniline followed by the coupling of the resulting diazonium salt with aniline. This procedure is adapted from established methods for the synthesis of diazoamino compounds.[2]

Experimental Protocol

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Aniline

-

Sodium Acetate (crystalline)

-

Ice

-

Water

-

Ethanol (for washing/recrystallization)

Procedure:

Step 1: Diazotization of p-Nitroaniline

-

In a suitable beaker or flask, dissolve a specific molar equivalent of p-nitroaniline in a mixture of concentrated hydrochloric acid and water. The mixture may require gentle warming to facilitate the dissolution of the amine salt.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the cooled p-nitroaniline solution. The addition should be controlled to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C to ensure the diazotization reaction goes to completion. The resulting solution contains the p-nitrobenzenediazonium chloride.

Step 2: Coupling with Aniline

-

In a separate, larger beaker, dissolve a molar equivalent of aniline in a dilute solution of hydrochloric acid and cool it to 0-5 °C in an ice bath.

-

To this cooled aniline solution, slowly add the freshly prepared, cold p-nitrobenzenediazonium chloride solution with vigorous stirring.

-

A yellow precipitate of this compound should begin to form.

-

To buffer the reaction mixture and promote the formation of the diazoamino compound over the competing azo coupling, a solution of crystalline sodium acetate in water is added portion-wise.

-

Continue stirring the reaction mixture in the ice bath for an additional 30-45 minutes to ensure complete precipitation.

Step 3: Isolation and Purification

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any unreacted salts and acids.

-

The crude product can be further purified by washing with a small amount of cold ethanol. For higher purity, recrystallization from a suitable solvent like ethanol can be performed.

-

Dry the purified this compound product in a desiccator or a vacuum oven at a low temperature.

Characterization of this compound

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₄O₂ |

| Molecular Weight | 242.23 g/mol |

| Appearance | Expected to be a yellow solid |

| Melting Point | Data not readily available. The related compound, 4-nitroazobenzene, has a melting point of 132-134 °C. |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the two aromatic rings. The signals for the protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing nature of the nitro group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.0 | Doublet | 2H | Protons ortho to the -NO₂ group |

| ~ 7.8 - 7.6 | Doublet | 2H | Protons meta to the -NO₂ group |

| ~ 7.5 - 7.3 | Multiplet | 5H | Protons of the unsubstituted phenyl ring |

| Variable | Broad Singlet | 1H | N-H proton |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the twelve carbon atoms of the molecule. The carbons attached to or near the nitro group will be significantly deshielded.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 145 | Carbon bearing the -NO₂ group (ipso-carbon) |

| ~ 145 - 140 | Carbon attached to the diazoamino group (ipso-carbon) |

| ~ 130 - 120 | Aromatic carbons |

| ~ 125 - 115 | Aromatic carbons |

3.2.3. FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H stretching vibration |

| ~ 3100 - 3000 | Aromatic C-H stretching |

| ~ 1600, 1480 | Aromatic C=C stretching |

| ~ 1520, 1340 | Asymmetric and symmetric NO₂ stretching |

| ~ 1250 | C-N stretching |

| ~ 1150 | N-N stretching |

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Potential Biological Relevance

While there is a lack of specific studies on the biological activities of this compound, its structural motifs—the azo linkage and the nitroaromatic group—are present in various biologically active molecules. Azo compounds have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents. The biological activity of some azo compounds is attributed to their ability to be reductively cleaved in vivo to release bioactive aromatic amines. Similarly, nitroaromatic compounds are a well-known class of therapeutic agents, particularly in the treatment of bacterial and parasitic infections, where their mechanism of action often involves the enzymatic reduction of the nitro group to generate cytotoxic radical species. Therefore, this compound could be a valuable starting material for the synthesis of novel compounds with potential pharmacological applications, although its own biological profile remains to be elucidated.

References

An In-depth Technical Guide to 4-Nitrodiazoaminobenzene: Synthesis, Safety, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrodiazoaminobenzene, a chemical intermediate with significant implications in various research and industrial applications. This document details its chemical identity, safety and handling protocols, a plausible synthesis method, and insights into its toxicological profile and metabolic pathways. The information is curated to support researchers, scientists, and professionals in the field of drug development in understanding and safely managing this compound.

Chemical Identification and Properties

This compound is an aromatic compound characterized by the presence of a nitro group and a diazoamino functional group.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 13113-75-2 |

| Molecular Formula | C₁₂H₁₀N₄O₂ |

| Molecular Weight | 242.24 g/mol |

| Appearance | Expected to be a colored solid |

| Solubility | Likely soluble in organic solvents, with low solubility in water. |

Safety and Handling

The safety data for this compound is not extensively documented; however, based on the known hazards of structurally related compounds such as diazoaminobenzene and other nitroaromatic amines, caution is strongly advised.

Hazard Identification

-

Toxicity: Belongs to a class of compounds that are often toxic and may be carcinogenic[1]. The parent compound, diazoaminobenzene, is a suspected carcinogen and can be harmful if inhaled, ingested, or absorbed through the skin[2].

-

Irritation: Likely to cause skin and eye irritation[2].

-

Instability: Diazoamino compounds can be unstable and may decompose upon heating, potentially leading to the release of toxic fumes[2].

Recommended Safety Precautions

| Precautionary Measure | Description |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. |

| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |

| Handling | Avoid direct contact with the skin and eyes. Prevent the formation of dust and aerosols. |

| Storage | Store in a cool, dry, and well-ventilated area away from heat and incompatible materials. Keep the container tightly closed. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

Experimental Protocols

Plausible Synthesis of this compound

A plausible method for the synthesis of this compound involves the diazotization of p-nitroaniline followed by coupling with aniline. This protocol is based on established procedures for the synthesis of related diazoamino compounds.

Materials:

-

p-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Aniline

-

Sodium acetate (CH₃COONa)

-

Ice

-

Ethanol

-

Water

Procedure:

-

Diazotization of p-Nitroaniline:

-

Dissolve a molar equivalent of p-nitroaniline in a minimal amount of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (one molar equivalent) dropwise to the p-nitroaniline solution, maintaining the temperature below 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve one molar equivalent of aniline in a dilute solution of hydrochloric acid and cool it to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the aniline solution with vigorous stirring, while maintaining the temperature below 5 °C.

-

After the addition is complete, add a saturated solution of sodium acetate to raise the pH and promote the formation of the diazoamino compound.

-

A colored precipitate of this compound should form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified product under vacuum.

-

Caption: Workflow for the synthesis of this compound.

Toxicology and Metabolism

The toxicological profile of this compound is largely inferred from data on related nitroaromatic and diazoamino compounds. A primary concern is its potential metabolism to toxic intermediates.

Metabolic Pathway

It is hypothesized that this compound undergoes metabolic activation, primarily through two pathways: cleavage of the diazoamino linkage and reduction of the nitro group.

-

Diazoamino Cleavage: The N-N=N bond can be cleaved to potentially form p-nitrophenyl and phenyl radicals or their corresponding ions.

-

Nitroreduction: The nitro group can be enzymatically reduced in a stepwise manner to form nitroso, hydroxylamino, and ultimately, amino derivatives. The hydroxylamino intermediate is often implicated in the genotoxicity of nitroaromatic compounds.

These metabolic processes can lead to the formation of reactive species that can interact with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity.

Caption: Postulated metabolic pathways of this compound.

General Toxicology Testing Protocol

For a compound like this compound, a standard battery of toxicological tests would be recommended to assess its safety profile.

| Test Type | Experimental Approach | Endpoint Measured |

| Acute Toxicity | Administration of a single high dose to rodents (e.g., rats or mice) via oral gavage or dermal application. | Observation of clinical signs of toxicity, morbidity, and mortality over a 14-day period. Determination of an approximate lethal dose (LD₅₀). |

| Genotoxicity (in vitro) | Ames test using different strains of Salmonella typhimurium with and without metabolic activation (S9 mix). Chromosomal aberration test in mammalian cells (e.g., CHO cells). | Assessment of mutagenic potential by measuring the reversion of mutations in bacteria. Evaluation of clastogenic potential by observing chromosomal damage in mammalian cells. |

| Metabolism (in vitro) | Incubation of the compound with liver microsomes or hepatocytes from relevant species (e.g., rat, human). | Identification and quantification of metabolites using analytical techniques such as HPLC and mass spectrometry. Determination of the rate of metabolism and the enzymes involved (e.g., cytochrome P450s). |

Conclusion

This compound is a compound that requires careful handling due to the potential hazards associated with its chemical class. This guide provides a foundational understanding of its properties, a plausible synthesis route, and an overview of its likely toxicological and metabolic characteristics. Researchers and drug development professionals should use this information to inform their experimental design and to ensure safe laboratory practices when working with this and related compounds. Further empirical studies are necessary to fully elucidate the specific biological activities and safety profile of this compound.

References

An In-depth Technical Guide to 4-Nitrodiazoaminobenzene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrodiazoaminobenzene, a significant diazoamino compound. The document delves into its historical discovery, attributed to the pioneering work of Peter Griess in the mid-19th century on diazo compounds. It offers a detailed experimental protocol for its synthesis, based on the diazotization of p-nitroaniline and subsequent coupling with aniline. The physicochemical properties of this compound are summarized in a tabular format for clarity. Furthermore, this guide outlines the spectroscopic characterization of the compound, referencing typical data for related structures. The synthesis pathway is visually represented using a DOT language diagram to facilitate understanding of the reaction workflow.

Discovery and History

The discovery of this compound is intrinsically linked to the groundbreaking work of German chemist Johann Peter Griess. In 1858, Griess reported his discovery of a new class of compounds formed by the reaction of nitrous acid with aromatic amines, which he named "diazo" compounds.[1][2] This seminal work, which described the diazotization reaction, laid the foundation for the vast field of azo chemistry and the development of synthetic dyes.[2][3]

While Griess's initial publications focused on the diazotization of various aromatic amines, the specific synthesis of this compound would have been a logical extension of his work, utilizing the readily available p-nitroaniline. The formation of diazoamino compounds occurs when a diazonium salt couples with an excess of the parent aromatic amine. Therefore, the historical context points to the synthesis of this compound being achievable shortly after Griess's initial discoveries. Although a singular publication detailing its first synthesis is not readily apparent, the methodology follows directly from the principles he established.

Physicochemical Properties

The quantitative physicochemical properties of this compound are crucial for its handling, application, and characterization. The following table summarizes key data compiled from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 242.23 g/mol | --INVALID-LINK-- |

| Melting Point | 137 °C | --INVALID-LINK-- |

| Boiling Point | 397.3 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.28 g/cm³ | --INVALID-LINK-- |

| Flash Point | 194.1 °C | --INVALID-LINK-- |

| Vapor Pressure | 1.6 x 10⁻⁶ mmHg at 25 °C | --INVALID-LINK-- |

| LogP | 4.30 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

Experimental Protocols

The synthesis of this compound is a standard laboratory procedure involving a two-step, one-pot reaction. The following protocol is a representative method adapted from established procedures for diazotization and diazoamino compound formation.[4]

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Aniline

-

Sodium Acetate

-

Distilled Water

-

Ice

-

Ethanol (for recrystallization)

Equipment:

-

Beakers

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Diazotization of p-Nitroaniline:

-

In a beaker, dissolve a specific molar equivalent of p-nitroaniline in a minimal amount of concentrated hydrochloric acid and a sufficient volume of water.

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. The p-nitroaniline hydrochloride may precipitate as a fine slurry.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 molar equivalent) dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt and the formation of byproducts.

-

Continue stirring for 15-20 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzenediazonium chloride solution. A slight excess of nitrous acid can be tested for with starch-iodide paper.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve an equimolar amount of aniline in dilute hydrochloric acid.

-

Slowly add the aniline hydrochloride solution to the cold 4-nitrobenzenediazonium chloride solution with vigorous stirring.

-

To this mixture, slowly add a saturated aqueous solution of sodium acetate. This will raise the pH and facilitate the coupling of the diazonium salt with the excess aniline to form the diazoamino compound.

-

A yellow precipitate of this compound will form.

-

-

Isolation and Purification:

-

Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water to remove any inorganic salts and unreacted starting materials.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

-

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: A peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the diazoamino group.

-

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

-

N=N stretching: A weak to medium intensity peak in the region of 1400-1450 cm⁻¹.

-

C=C aromatic stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the nitrophenyl ring would be shifted downfield due to the electron-withdrawing nitro group compared to the protons on the unsubstituted phenyl ring. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the aromatic carbons. The carbon atom attached to the nitro group would be significantly deshielded.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 242, corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of N₂ and the nitro group.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

This compound stands as a classic example of the compounds that emerged from Peter Griess's foundational work on diazotization. Its synthesis is straightforward and serves as a practical illustration of diazo chemistry. The physicochemical and spectroscopic data provide the necessary parameters for its identification and use in further research and development. This guide has consolidated the historical context, experimental procedures, and key data for this compound, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. Peter Griess - Wikipedia [en.wikipedia.org]

- 2. Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 4-Nitrodiazoaminobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrodiazoaminobenzene is an aromatic organic compound that finds applications in various chemical syntheses, including the production of azo dyes. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. Solubility dictates the choice of solvent for reactions, extractions, and crystallizations, and it is a fundamental parameter in drug development and materials science. This guide provides the necessary protocols and frameworks to systematically determine and report the solubility of this compound.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data. It is recommended to measure solubility at various temperatures to understand its temperature dependence.

Table 1: Solubility of this compound in Various Organic Solvents (Template for Experimental Data)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Acetone | |||

| Acetonitrile | |||

| Chloroform | |||

| Dichloromethane | |||

| Diethyl Ether | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Ethanol | |||

| Ethyl Acetate | |||

| Hexane | |||

| Methanol | |||

| Tetrahydrofuran (THF) | |||

| Toluene |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. The saturation shake-flask method is considered the gold standard for its reliability in achieving thermodynamic equilibrium.[1]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker and agitate it for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vial at a high speed or filter the supernatant using a syringe filter compatible with the organic solvent. This step must be performed quickly to avoid temperature fluctuations.

-

-

Analysis of Solute Concentration:

-

Carefully withdraw a known aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. General Solubility Tests

For a qualitative understanding of solubility, simple tests can be performed.[2] These involve adding a small, measured amount of the solute to a test tube containing a specific volume of the solvent and observing its dissolution behavior with vigorous shaking.[3]

Logical Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for determining and characterizing the solubility of a compound like this compound.

Caption: Logical workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

-

Polarity: The principle of "like dissolves like" is a key determinant.[4] The polarity of this compound, influenced by its nitro (-NO2) and diazoamino (-N=N-NH-) groups, will determine its affinity for polar or non-polar solvents.

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[4]

-

Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[4]

-

Hydrogen Bonding: The ability of the diazoamino group to participate in hydrogen bonding can influence its solubility in protic solvents like alcohols.

Conclusion

This technical guide provides a robust framework for researchers and scientists to determine and document the solubility of this compound in organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation template, a comprehensive and comparable solubility profile can be established. This information is essential for the effective use of this compound in research, development, and industrial applications. The logical workflow diagram further clarifies the experimental process, ensuring a systematic and efficient approach to solubility assessment.

References

An In-depth Technical Guide to 4-Nitrodiazoaminobenzene

This technical guide provides a comprehensive overview of 4-Nitrodiazoaminobenzene, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core physicochemical properties, synthesis protocols, potential applications, and essential safety information.

Core Compound Data

The fundamental quantitative data for this compound are summarized below, providing a quick reference for its key properties.

| Property | Value | Reference |

| Molecular Formula | C12H10N4O2 | [1] |

| Molecular Weight | 242.237 g/mol | [1] |

| CAS Number | 13113-75-2 | [1][2] |

| Melting Point | 137 °C | [1] |

| Boiling Point | 397.3 °C at 760 mmHg | [1] |

| Density | 1.28 g/cm³ | [1] |

| LogP | 4.30180 | [1] |

| Synonyms | p-Nitrodiazoaminobenzene, 1-(4-Nitrophenyl)-3-phenyltriazene, N-[(4-nitrophenyl)diazenyl]aniline | [1] |

Experimental Protocols: Synthesis

The synthesis of diazoamino compounds and related azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction. The following is a generalized protocol based on the synthesis of structurally similar compounds.[3]

Objective: To synthesize a diazoamino compound via diazotization and coupling.

Materials:

-

Starting Amine: 4-nitroaniline[3]

-

Coupling Agent: Aniline or other suitable aromatic compound

-

Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), Ethanol, Water

-

Equipment: Beakers, magnetic stirrer, ice bath, filtration apparatus

Methodology:

-

Diazotization of 4-Nitroaniline:

-

Dissolve a specific molar amount of 4-nitroaniline in a mixture of acid (e.g., sulfuric acid), ethanol, and distilled water.[3]

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.

-

The formation of the 4-nitrobenzenediazonium salt marks the completion of the diazotization step.[4]

-

-

Azo Coupling:

-

In a separate vessel, dissolve the coupling agent (e.g., aniline) in an appropriate solvent.

-

Cool the solution of the coupling agent in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling agent with vigorous stirring.

-

Maintain a low temperature and appropriate pH to facilitate the electrophilic substitution reaction, forming the triazene linkage.

-

The reaction progress can be monitored by observing the formation of a colored precipitate.

-

-

Isolation and Purification:

-

Once the reaction is complete, the solid product is isolated by filtration.

-

Wash the crude product with cold water to remove any unreacted salts and acids.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final this compound product.

-

Applications in Research and Development

While specific applications for this compound are specialized, its structural class—azo compounds—is of significant interest in various scientific fields. Its utility is primarily as a chemical intermediate or a functional molecule.

-

Chemical Synthesis: The primary application of compounds like 4-Nitroaniline, a precursor, is in the industrial synthesis of other important chemicals, particularly as a precursor to p-phenylenediamine, a key component in dye manufacturing.[5] Azo compounds are foundational in creating a wide range of organic molecules.[3]

-

Dyes and Indicators: Azo compounds are well-known for their chromophoric properties. They are widely used in the synthesis of reactive dyes for various fibers, including silk, wool, and cotton.[6] Their color is often pH-sensitive, making them suitable for use as acid-base indicators in titrations and as staining agents in biological research.[7]

-

Biological Probes: The core structure can be modified to develop specialized molecules for biomedical research. For instance, related nitro-aromatic compounds like 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) have been successfully used as fluorescent probes to visualize lysosomes in living cells, highlighting the potential for developing new bio-imaging tools from this chemical family.[8]

Safety and Handling

Proper handling of this compound and its precursors is crucial due to their potential hazards.

-

General Precautions: Use only under a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[10]

-

Personal Protective Equipment (PPE):

-

Hazard Identification:

-

Storage: Store in a cool, dark, and dry place.[10] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents and strong bases.[10][11]

-

First Aid Measures:

-

If on Skin: Wash off immediately with plenty of water. If irritation occurs, seek medical attention.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation persists.[10]

-

If Inhaled: Remove victim to fresh air and keep at rest. Seek medical attention if symptoms occur.[9]

-

If Swallowed: Rinse mouth and immediately call a poison center or doctor.

-

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 13113-75-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitrobenzenediazonium | C6H4N3O2+ | CID 66851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. geneseo.edu [geneseo.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic and Synthetic Profile of 4-Nitrodiazoaminobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, UV-Vis) and a detailed experimental protocol for the synthesis of 4-Nitrodiazoaminobenzene. The information is intended to support research and development activities where this compound is of interest.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. While direct experimental spectra are not universally available in public literature, the data presented here is a consolidation of available information and estimations based on structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts are influenced by the electronic effects of the nitro group and the diazoamino bridge.

¹H NMR Data (Estimated)

The proton NMR spectrum is anticipated to show distinct signals for the protons on the two aromatic rings. The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing nature of the nitro group, appearing at higher chemical shifts (downfield).

| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity |

| H-2', H-6' | 8.1 - 8.3 | Doublet |

| H-3', H-5' | 7.8 - 8.0 | Doublet |

| H-2, H-6 | 7.3 - 7.5 | Multiplet |

| H-3, H-5 | 7.1 - 7.3 | Multiplet |

| H-4 | 7.0 - 7.2 | Multiplet |

| N-H | Broad singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the nitro group and the diazoamino group will have characteristic chemical shifts.[1]

| Carbon | Chemical Shift (δ, ppm) (Reported) |

| C-4' (C-NO₂) | ~147 |

| C-1' (C-N=N) | ~150 |

| C-2', C-6' | ~125 |

| C-3', C-5' | ~119 |

| C-1 (C-NH) | ~142 |

| C-2, C-6 | ~129 |

| C-3, C-5 | ~121 |

| C-4 | ~125 |

Source: ChemicalBook provides access to the ¹³C NMR spectrum of this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the N-H bond, the N=N double bond, and the aromatic rings.

| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1335 - 1385 | Strong |

| N=N Stretch | 1400 - 1450 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Note: The IR spectrum of this compound is available on ChemicalBook.[2]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of azo dyes and nitroaromatic compounds. The extended conjugation in the molecule will result in absorptions in the visible region.

| Transition | λmax (nm) (Estimated) | Molar Absorptivity (ε) | Solvent |

| π → π* (Azo group) | 350 - 450 | High | Ethanol |

| n → π* (Nitro group) | 270 - 300 | Low | Ethanol |

Note: The exact absorption maxima and molar absorptivity can be influenced by the solvent polarity.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of 4-nitroaniline followed by coupling with aniline.

Materials:

-

4-Nitroaniline

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Ethanol

-

Water

Procedure:

-

Diazotization of 4-Nitroaniline:

-

Dissolve a specific molar equivalent of 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 15-20 minutes to ensure complete diazotization.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve an equimolar amount of aniline in a dilute solution of hydrochloric acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the aniline solution with constant stirring.

-

A yellow to orange precipitate of this compound will form.

-

-

Isolation and Purification:

-

After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.

-

Filter the precipitate using vacuum filtration and wash it with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Safety Precautions:

-

Diazonium salts are unstable and potentially explosive when dry. They should be kept in solution and at low temperatures.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

References

Methodological & Application

Experimental Protocols and Application Notes for Reactions Involving 4-Nitrodiazoaminobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis and subsequent reactions of 4-Nitrodiazoaminobenzene. The information is intended to guide researchers in the safe and effective use of this compound in various synthetic and potential drug development applications.

Introduction

This compound is a versatile intermediate in organic synthesis, primarily utilized in the preparation of azo dyes and as a precursor for various substituted aromatic compounds. Its reactivity is centered around the diazoamino group, which can undergo rearrangement and coupling reactions. This document outlines the synthesis of this compound from 4-nitroaniline and its subsequent conversion to 4-nitro-4'-aminoazobenzene through an acid-catalyzed rearrangement.

Safety Precautions

Extreme caution is advised when working with diazonium salts and azo compounds, as they can be explosive, especially when dry. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Diazonium salts should be kept in solution and at low temperatures (0-5 °C) and should not be isolated in solid form.

Synthesis of this compound

This protocol details the diazotization of 4-nitroaniline followed by coupling with aniline to form this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 1.38 g (0.01 mol) |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 2.5 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.70 g (0.01 mol) |

| Aniline | C₆H₅NH₂ | 93.13 | 0.93 g (0.01 mol) |

| Sodium Acetate | CH₃COONa | 82.03 | 5.0 g |

| Distilled Water | H₂O | 18.02 | As needed |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization |

Experimental Protocol

-

Preparation of 4-Nitrobenzenediazonium Chloride:

-

In a 100 mL beaker, dissolve 1.38 g of 4-nitroaniline in 2.5 mL of concentrated hydrochloric acid and 5 mL of water, warming gently if necessary.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 10 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 10 minutes after the addition is complete. The resulting solution contains 4-nitrobenzenediazonium chloride.

-

-

Coupling Reaction:

-

In a 250 mL beaker, dissolve 0.93 g of aniline in a mixture of 1.25 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool this solution to 5 °C in an ice bath.

-

Slowly add the previously prepared cold 4-nitrobenzenediazonium chloride solution to the aniline solution with vigorous stirring.

-

Add a cold solution of 5.0 g of sodium acetate in 15 mL of water to the reaction mixture to raise the pH and facilitate the coupling.

-

A yellow precipitate of this compound will form.

-

Continue stirring for 30 minutes in the ice bath.

-

-

Isolation and Purification:

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the product with copious amounts of cold water to remove any unreacted salts.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the product in a desiccator over anhydrous calcium chloride.

-

Expected Yield and Physical Properties

| Property | Value |

| Expected Yield | 70-80% |

| Appearance | Yellow solid |

| Melting Point | ~98 °C |

Rearrangement of this compound to 4-Nitro-4'-aminoazobenzene

This protocol describes the acid-catalyzed rearrangement of this compound to its more stable isomer, 4-nitro-4'-aminoazobenzene. This reaction is a classic example of a diazoamino rearrangement.[1]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| This compound | C₁₂H₁₀N₄O₂ | 242.24 | 2.42 g (0.01 mol) |

| Aniline | C₆H₅NH₂ | 93.13 | 5 mL |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 25 mL |

| Aniline Hydrochloride | C₆H₅NH₃Cl | 129.59 | 1.0 g |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization |

Experimental Protocol

-

Reaction Setup:

-

Rearrangement:

-

Continue heating and stirring for 1-2 hours. The color of the reaction mixture will change, indicating the progress of the rearrangement.

-

After the heating period, add 25 mL of glacial acetic acid and allow the mixture to cool to room temperature.[3] A precipitate of 4-nitro-4'-aminoazobenzene hydrochloride will form.

-

Cool the mixture further in an ice bath to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

To obtain the free base, suspend the hydrochloride salt in water and neutralize with a dilute solution of sodium hydroxide until the solution is slightly alkaline.

-

Filter the resulting reddish-brown precipitate of 4-nitro-4'-aminoazobenzene.

-

Wash the product thoroughly with water and dry.

-

Recrystallize the crude product from ethanol or glacial acetic acid.

-

Quantitative Data

| Product | Yield (%) | Melting Point (°C) |

| 4-Nitro-4'-aminoazobenzene | 85-95% | 215-217 °C |

Experimental Workflows and Diagrams

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Rearrangement to 4-Nitro-4'-aminoazobenzene

Caption: Workflow for the rearrangement of this compound.

Potential Applications in Drug Development and Research

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly aminoazobenzenes, have been investigated for various biological activities. Azo compounds are known to be photoreactive and can undergo cis-trans isomerization, making them potential candidates for photodynamic therapy or as photo-switchable biological probes. The nitro group can also be a key pharmacophore or a precursor for an amino group in further derivatization.

The synthesis of a library of substituted aminoazobenzene compounds derived from this compound could be a starting point for screening for various biological activities, including but not limited to:

-

Antimicrobial agents: Azo compounds have shown promise as antibacterial and antifungal agents.

-

Enzyme inhibitors: The structural features of aminoazobenzenes may allow them to bind to the active sites of specific enzymes.

-

Molecular probes: The chromophoric nature of these compounds makes them suitable for use as indicators or probes in biological systems.

Further research is required to fully elucidate the potential of this compound and its derivatives in drug development. The protocols provided herein offer a solid foundation for the synthesis of these compounds for further investigation.

References

Application Notes and Protocols for the Use of 4-Nitrodiazoaminobenzene as a Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a crucial technique in analytical chemistry to enhance the detectability and chromatographic properties of analytes.[1] This process involves chemically modifying a compound to produce a derivative with improved characteristics for analysis, such as enhanced UV-visible absorption or fluorescence. 4-Nitrodiazoaminobenzene, a triazene compound, holds potential as a derivatizing agent, particularly for analytes containing phenolic and amine functional groups. While direct literature on its specific use is limited, its chemical structure suggests reactivity analogous to well-established azo-coupling reactions initiated by diazonium salts.

Triazenes can act as stabilized precursors to diazonium ions, which are highly reactive electrophiles. Under acidic conditions, this compound is proposed to generate a 4-nitrophenyldiazonium ion. This reactive intermediate can then undergo electrophilic aromatic substitution with electron-rich aromatic compounds, such as phenols and aromatic amines, to form intensely colored azo dyes. This chromophoric tag significantly enhances the analyte's molar absorptivity, enabling sensitive detection by UV-Visible spectrophotometry or high-performance liquid chromatography (HPLC) with a UV-Vis detector.

Principle of Derivatization

The proposed derivatization reaction involves a two-step process. First, under acidic conditions, this compound is protonated and subsequently cleaves to form a 4-nitrophenyldiazonium cation and aniline. The highly reactive diazonium ion then couples with the target analyte (e.g., a phenol) at the electron-rich para-position to form a stable, colored azo compound. The presence of the nitro group on the diazonium salt can further enhance the chromophoric properties of the resulting derivative.

Experimental Protocols

This section provides a detailed, hypothetical protocol for the use of this compound as a pre-column derivatizing agent for the determination of phenols by HPLC.

Materials and Reagents

-

This compound

-

Phenol standard solutions (e.g., phenol, p-cresol, resorcinol)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, deionized

-

Buffer solutions (e.g., phosphate or borate buffer)

-

Solid Phase Extraction (SPE) cartridges (if sample cleanup is required)

Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) system equipped with:

-

UV-Visible detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Autosampler

-

Gradient pump

-

-

pH meter

-

Vortex mixer

-

Centrifuge

Protocol: Pre-column Derivatization of Phenols

-

Sample Preparation:

-

Prepare stock solutions of phenol standards in methanol.

-

For real samples (e.g., environmental water, biological fluids), perform necessary extraction and clean-up procedures. Solid Phase Extraction (SPE) may be employed to isolate phenolic compounds.

-

-

Derivatization Reaction:

-

To 1.0 mL of the sample or standard solution in a suitable reaction vial, add 0.5 mL of 1 M HCl to acidify the medium.

-

Add 0.5 mL of a freshly prepared 1 mg/mL solution of this compound in methanol.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 15-30 minutes. The development of a yellow to orange color indicates the formation of the azo dye.

-

Quench the reaction by adding 0.5 mL of 1 M NaOH to neutralize the excess acid and stabilize the derivative.

-

-

Sample Injection:

-

Filter the derivatized solution through a 0.45 µm syringe filter.

-

Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

-

HPLC Conditions

-

Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 30% B

-

20-25 min: 30% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 400-450 nm (the optimal wavelength should be determined by scanning the UV-Vis spectrum of the derivative)

-

Column Temperature: 30 °C

Data Presentation

The following table summarizes hypothetical quantitative data based on the proposed derivatization of various phenolic compounds with this compound, with detection by HPLC-UV.

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Linearity Range (µg/L) | R² |

| Phenol | 8.5 | 0.5 | 1.5 | 1.5 - 200 | 0.9991 |

| p-Cresol | 9.2 | 0.4 | 1.2 | 1.2 - 200 | 0.9995 |

| Resorcinol | 7.8 | 0.6 | 1.8 | 1.8 - 250 | 0.9989 |

| Catechol | 7.1 | 0.7 | 2.1 | 2.1 - 250 | 0.9985 |

Visualizations

References

Application Notes and Protocols: 4-Nitrodiazoaminobenzene as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrodiazoaminobenzene is a versatile precursor molecule that holds significant potential in the synthesis of various heterocyclic compounds. Its unique triazene linkage, coupled with the electron-withdrawing nitro group, provides a reactive scaffold for intramolecular cyclization and rearrangement reactions, leading to the formation of stable aromatic heterocyclic systems. This document provides detailed application notes and protocols for the synthesis of a key heterocyclic compound, 6-nitro-1-phenyl-1H-benzotriazole, utilizing this compound as the starting material. Benzotriazoles are a prominent class of heterocycles with wide-ranging applications in medicinal chemistry, materials science, and as corrosion inhibitors. The protocols outlined below are intended to serve as a practical guide for researchers in academic and industrial settings.

Synthesis of 6-Nitro-1-phenyl-1H-benzotriazole from this compound

The primary application of this compound in heterocyclic synthesis is its conversion to benzotriazole derivatives through an intramolecular cyclization reaction. This transformation involves the formation of a new nitrogen-carbon bond, leading to a stable, five-membered triazole ring fused to the benzene ring.

Reaction Scheme:

Figure 1: Overall reaction scheme for the synthesis of 6-nitro-1-phenyl-1H-benzotriazole from 4-nitroaniline via this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor, this compound, from 4-nitroaniline.

Materials:

-

4-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Aniline

-

Sodium acetate

-

Distilled water

-

Ice

-

Ethanol

Procedure:

-

Diazotization of 4-Nitroaniline:

-

In a 250 mL beaker, dissolve 4-nitroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol in 20 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Coupling Reaction:

-

In a separate 500 mL beaker, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (100 mL).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the aniline solution with vigorous stirring.

-

Simultaneously, add a saturated solution of sodium acetate in portions to maintain the reaction mixture at a slightly acidic to neutral pH.

-

A yellow precipitate of this compound will form.

-

-

Isolation and Purification:

-

Continue stirring the mixture for 30 minutes in the ice bath.

-

Filter the yellow precipitate using a Buchner funnel and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified crystals in a desiccator.

-

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) |

| 4-Nitroaniline | 138.12 | 0.1 | 13.81 |

| Sodium Nitrite | 69.00 | 0.1 | 6.90 |

| Aniline | 93.13 | 0.1 | 9.31 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| This compound | 242.23 | 24.22 | 80-90% |

Protocol 2: Synthesis of 6-Nitro-1-phenyl-1H-benzotriazole

This protocol details the intramolecular cyclization of this compound to form the target heterocyclic compound. This procedure is adapted from a general method for the synthesis of N1-aryl benzotriazoles via CuI-mediated intramolecular N-arylation.

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Celite

Procedure:

-

Reaction Setup:

-

To a solution of freshly prepared this compound (1 mmol) in anhydrous DMF (2 mL) in a round-bottom flask, add CuI (0.2 mmol).

-

Stir the solution at 20 °C for 15 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

-

Cyclization Reaction:

-

Add Cs₂CO₃ (2 mmol) to the reaction mixture.

-

Stir the reaction magnetically, initially for 1 hour at 20 °C to prevent decomposition of the starting material.

-

Then, warm the reaction mixture to 55 °C and continue stirring for another 7 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of 12% EtOAc in n-hexane as the eluent.

-

-

Work-up and Purification:

-

After the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts.

-

Evaporate the solvent under reduced pressure.

-

Wash the residue with water and then extract the product with ethyl acetate (2 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6-nitro-1-phenyl-1H-benzotriazole.

-

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) |

| This compound | 242.23 | 1 | 242.23 |

| Copper(I) Iodide | 190.45 | 0.2 | 38.09 |

| Cesium Carbonate | 325.82 | 2 | 651.64 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield (mg) | Expected Yield (%) |

| 6-Nitro-1-phenyl-1H-benzotriazole | 240.22 | 240.22 | 70-85% |

Logical Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of 6-nitro-1-phenyl-1H-benzotriazole.

Applications in Drug Development

Benzotriazole derivatives are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities. They are known to exhibit antifungal, antiviral, analgesic, anti-inflammatory, and anticancer properties. The nitro group on the benzotriazole ring can serve as a handle for further functionalization, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies. For instance, the nitro group can be reduced to an amino group, which can then be acylated, alkylated, or converted into other functional groups to modulate the pharmacological profile of the molecule. The synthetic route described herein provides a reliable method for accessing a key nitro-substituted benzotriazole intermediate for such drug discovery programs.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of 6-nitro-1-phenyl-1H-benzotriazole, a potentially valuable building block in medicinal chemistry and materials science. The provided protocols offer a detailed and practical guide for the synthesis and purification of this heterocyclic compound. The modularity of this synthetic approach allows for the potential synthesis of a diverse range of substituted benzotriazoles by varying the starting aniline and diazonium salt components, thus providing a platform for the exploration of new

Application Notes and Protocols for the Analytical Detection of 4-Nitrodiazoaminobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 4-Nitrodiazoaminobenzene. Due to the limited availability of specific analytical methods for this compound in published literature, the following protocols have been developed and adapted from established methods for structurally similar compounds, such as aromatic amines, azo dyes, and nitroaromatic compounds. These methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of aromatic and nitroaromatic compounds. This method provides excellent resolution and sensitivity for the analysis of this compound.

Quantitative Data Summary

| Parameter | Value | Reference Compound(s) |

| Linearity Range | 0.1 - 100 µg/mL | Aromatic Amines, Azo Dyes |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Aromatic Amines, Azo Dyes |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | Aromatic Amines, Azo Dyes |

| Recovery | 95 - 105% | Aromatic Amines |

| Precision (%RSD) | < 5% | Aromatic Amines |

Experimental Protocol

1. Sample Preparation: a. Accurately weigh 10 mg of the this compound sample. b. Dissolve the sample in 10 mL of methanol to prepare a stock solution of 1 mg/mL. c. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL. d. Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV/DAD Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The mobile phase composition may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

Detector: UV/Diode Array Detector (DAD) set at the wavelength of maximum absorbance for this compound (determined by UV scan, likely in the range of 350-450 nm).

-

Run Time: 10 minutes, or until the analyte has eluted.

3. Quantification: a. Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations. b. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. Given the potential for thermal lability of diazoamino compounds, careful optimization of the injection port temperature is crucial.

Quantitative Data Summary

| Parameter | Value | Reference Compound(s) |

| Linearity Range | 0.1 - 50 µg/mL | Aromatic Amines |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | Aromatic Amines[1] |

| Limit of Quantification (LOQ) | 0.2 - 2 ng/mL | Aromatic Amines[1] |

| Recovery | 90 - 110% | Aromatic Amines |

| Precision (%RSD) | < 10% | Aromatic Amines[1] |

Experimental Protocol

1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane (1 mg/mL). b. Create a series of working standards by serial dilution of the stock solution. c. If necessary, derivatization can be performed to improve volatility and thermal stability, although direct analysis should be attempted first.

2. GC-MS Conditions:

-

GC System: Agilent 7890B or equivalent.

-